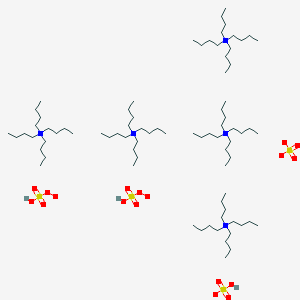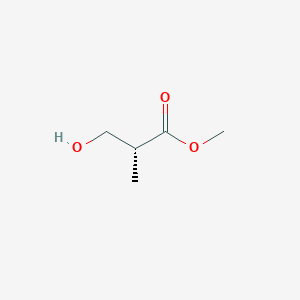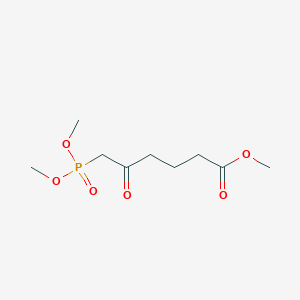
Persulfato de tetrabutilamonio sal triple
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrabutylammonium persulfate and its derivatives often involves the use of tetrabutylammonium salts as intermediates or catalysts. For instance, the formation of polyaniline via bis(anilinium) persulfate, where tetrabutylammonium salts act as precursors, demonstrates the compound's role in initiating polymerization reactions in solid-state to yield conductive polymers with significant electrical properties (Matsubayashi, Tanaka, & Doi, 1989).
Molecular Structure Analysis
The molecular structure of tetrabutylammonium salts, including persulfate triple salts, has been extensively studied. The crystal and molecular structure determination of tetrabutylammonium bis(1,4-dithiin-2,3-dithiolato)nickelate(III) showcases the planar nature of these compounds, providing insights into their structural characteristics and potential stacking behaviors in solid forms (Kim et al., 1988).
Chemical Reactions and Properties
Tetrabutylammonium persulfate is known for its role in promoting various chemical reactions. For example, the compound has been utilized in the synthesis of polysubstituted isoindolinones through an aromatic radical cyclization process, highlighting its effectiveness as a promoter in complex organic syntheses (Borja-Miranda et al., 2020).
Physical Properties Analysis
The physical properties of tetrabutylammonium salts, such as solubility in water and micellar behaviors, exhibit unusual characteristics. The solubility of these compounds in water and their ability to form micelles at high temperatures without clouding illustrate their unique behaviors in aqueous solutions, which are not commonly observed in other surfactants (Zana, 2004).
Aplicaciones Científicas De Investigación
Oxidación de las 1,4-dihidropiridinas de Hantzsch
El persulfato de tetrabutilamonio sal triple se utiliza como reactivo para la oxidación de las 1,4-dihidropiridinas de Hantzsch . Este proceso está catalizado por complejos de base de Schiff de manganeso (III) .
Epoxidación de alquenos
El compuesto juega un papel crucial en la epoxidación de alquenos . Este es un proceso significativo en la química orgánica, donde un alqueno se convierte en un epóxido.
Oxidación de sulfuros y olefinas
El this compound también se utiliza en la oxidación de sulfuros y olefinas . Este proceso es esencial en la síntesis de varios compuestos orgánicos.
Oxidación de alcoholes
El compuesto se utiliza en la oxidación de alcoholes . Este proceso es crítico en la producción de aldehídos, cetonas y ácidos carboxílicos.
Oxidación de aminas aromáticas
El this compound se utiliza en la oxidación de aminas aromáticas para la síntesis de azoxicenos . Los azoxicenos son importantes en la producción de colorantes y productos farmacéuticos.
Procesos de oxidación avanzada (PS-AOP)
Los procesos de oxidación avanzada basados en persulfatos (PS-AOP) han sido ampliamente investigados debido a su alta eficiencia y selectividad para la eliminación de contaminantes orgánicos traza de sustratos de agua complejos . El this compound se puede utilizar en estos procesos.
Degradación de pesticidas, fármacos, compuestos halogenados, colorantes y otros contaminantes
Los PS-AOP, que pueden involucrar this compound, se han estudiado ampliamente para la degradación de pesticidas, fármacos, compuestos halogenados, colorantes y otros contaminantes .
Tratamiento de aguas residuales y tratamiento de aguas subterráneas in situ
Se está examinando la aplicación de los PS-AOP, que potencialmente involucran this compound, en el tratamiento de aguas residuales y el tratamiento de aguas subterráneas in situ . Esto podría proporcionar una base sólida para futuras investigaciones sobre la eliminación de contaminantes orgánicos
Safety and Hazards
Tetrabutylammonium persulfate triple salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
Mecanismo De Acción
Target of Action
Tetrabutylammonium persulfate triple salt is primarily used as an oxidizing agent . Its primary targets are various organic compounds that are susceptible to oxidation reactions .
Mode of Action
The mode of action of Tetrabutylammonium persulfate triple salt involves the transfer of oxygen atoms through a series of redox reactions . This results in the alteration of the structure of the substrate .
Biochemical Pathways
Tetrabutylammonium persulfate triple salt affects several biochemical pathways. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .
Result of Action
The result of the action of Tetrabutylammonium persulfate triple salt is the oxidation of the target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can result in the formation of new functional groups, the breaking of double bonds, or the conversion of a molecule to a more reactive form .
Action Environment
The action of Tetrabutylammonium persulfate triple salt can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the intended targets for reaction with the oxidizing agent. Additionally, factors such as temperature, pH, and solvent can affect the rate and selectivity of the oxidation reactions .
Propiedades
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104548-30-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104548-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)






